GDP-beta-L-galactose
Description
Contextualization of Nucleotide Sugars in Biological Systems
Nucleotide sugars are a class of biomolecules essential for life, acting as activated forms of monosaccharides. oup.com In this activated state, the sugar moiety is linked to a nucleoside diphosphate (B83284), such as uridine (B1682114) diphosphate (UDP), guanosine (B1672433) diphosphate (GDP), or cytidine (B196190) diphosphate (CDP). This linkage makes the sugar molecule energetically favorable for transfer in various biochemical reactions. oup.comnih.gov
These molecules are the primary donors of sugar residues for glycosyltransferases, a large family of enzymes that catalyze the formation of glycosidic bonds. oup.com This process, known as glycosylation, is fundamental for the synthesis of a vast array of complex carbohydrates, including polysaccharides, glycoproteins, and glycolipids. oup.comnih.gov These glycoconjugates are involved in numerous biological processes, such as cell wall structure, cell-cell communication, signal transduction, and immunity. oup.com The diversity of nucleotide sugars, such as UDP-glucose, UDP-galactose, GDP-mannose, and CMP-sialic acid, allows for the assembly of the complex and varied glycan structures found in nature. nih.govpnas.org
Significance of GDP-L-Galactose as a Central Metabolic Intermediate
GDP-L-galactose is a pivotal intermediate in plant metabolism, primarily recognized for its critical role in the main biosynthetic pathway of L-ascorbic acid (vitamin C). oup.comnih.gov In what is known as the Smirnoff-Wheeler pathway, GDP-L-galactose is the direct precursor to L-galactose-1-phosphate, a committed step towards ascorbate (B8700270) synthesis. oup.commba.ac.uknih.gov This pathway is the predominant route for vitamin C production in higher plants. frontiersin.org
Beyond its role in vitamin C synthesis, GDP-L-galactose also serves as a donor substrate for the incorporation of L-galactose into cell wall polysaccharides. oup.comnih.gov L-galactose is a known component of certain plant cell wall polymers, such as fucogalactoxyloglucans and the galactan side chains of rhamnogalacturonan II, a complex pectic polysaccharide. nih.govscielo.org The metabolic branch point at GDP-L-galactose highlights its importance in allocating carbon between the essential processes of primary antioxidant production and cell wall biogenesis. oup.comnih.gov Furthermore, GDP-L-galactose is implicated in protein glycosylation, where the L-galactose moiety can be transferred to proteins, influencing their structure and function. oup.com
The enzymes at the crossroads of these pathways are subject to tight regulation, ensuring a balanced distribution of this crucial intermediate to meet the plant's metabolic demands under various developmental and environmental conditions.
Historical Perspectives in GDP-L-Galactose Research
The journey to understanding the role of GDP-L-galactose is intrinsically linked to the elucidation of the ascorbic acid biosynthesis pathway in plants. For decades, the mechanism of vitamin C formation in plants remained a puzzle, with early radioisotopic labeling studies in the 1950s indicating that the plant pathway was distinct from the one in animals. nih.govscielo.br
A significant breakthrough occurred in 1998 when Glen Wheeler and Nicholas Smirnoff proposed the D-mannose/L-galactose pathway, which has since been widely accepted and is often referred to as the Smirnoff-Wheeler pathway. mba.ac.ukscielo.br This proposal was based on extensive biochemical evidence and identified L-galactose as a key intermediate, thus implicating an activated form of L-galactose, which was later confirmed to be GDP-L-galactose. scielo.br
The enzymes responsible for the initial steps of the pathway, leading to the formation of GDP-D-mannose, were identified and characterized. A pivotal enzyme, GDP-D-mannose 3',5'-epimerase, which catalyzes the conversion of GDP-D-mannose to GDP-L-galactose, was discovered, providing a direct link to the novel intermediate. frontiersin.org However, the final enzymatic step in the formation of L-galactose-1-phosphate from GDP-L-galactose remained unknown for several years.
It was not until 2007 that the gene encoding the responsible enzyme, GDP-L-galactose phosphorylase (also known as VTC2), was independently identified and characterized by three research groups. nih.govpnas.orgnih.govnih.gov This discovery marked the completion of the core Smirnoff-Wheeler pathway and solidified the central role of GDP-L-galactose in plant ascorbic acid biosynthesis. nih.gov This timeline highlights the progressive nature of scientific discovery, with decades of foundational research paving the way for the ultimate characterization of this important metabolic pathway.
| Key Discovery | Year | Significance |
| Early radioisotopic studies suggest a unique plant pathway for ascorbic acid | 1950s | Indicated that the animal pathway of ascorbic acid synthesis is not the primary route in plants. nih.govscielo.br |
| Proposal of the D-mannose/L-galactose (Smirnoff-Wheeler) pathway | 1998 | Outlined the main biosynthetic route to ascorbic acid in plants, positioning L-galactose as a key precursor. mba.ac.ukscielo.br |
| Identification of GDP-D-mannose 3',5'-epimerase | 2001 | Characterized the enzyme that produces GDP-L-galactose from GDP-D-mannose. |
| Identification of GDP-L-galactose phosphorylase (VTC2) | 2007 | Uncovered the final missing enzyme in the core Smirnoff-Wheeler pathway, confirming the direct role of GDP-L-galactose. nih.govpnas.orgnih.govnih.gov |
Structure
2D Structure
Properties
CAS No. |
6815-91-4 |
|---|---|
Molecular Formula |
C16H25N5O16P2 |
Molecular Weight |
605.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/t4-,5+,7+,8+,9+,10+,11-,14+,15+/m0/s1 |
InChI Key |
MVMSCBBUIHUTGJ-JGQUBWHWSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@H]([C@@H]([C@@H]([C@@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Biosynthesis Pathways of Gdp L Galactose
The D-Mannose/L-Galactose Pathway (Smirnoff-Wheeler Pathway)
The most well-established route for L-ascorbic acid biosynthesis in plants is the D-mannose/L-galactose pathway, also known as the Smirnoff-Wheeler pathway. nih.govscielo.brnih.gov This pathway originates from the pool of hexose (B10828440) phosphates and proceeds through a series of enzymatic conversions to produce L-ascorbic acid, with GDP-L-galactose being a critical intermediate. nih.govoup.com The initial stages of this pathway are dedicated to the formation of GDP-D-mannose, the direct precursor to GDP-L-galactose.
Precursor Metabolism and Initial Conversions
The journey to GDP-L-galactose begins with metabolites from the central hexose phosphate (B84403) pool. nih.gov D-glucose-6-phosphate, a primary product of photosynthesis and starch breakdown, is sequentially converted into D-mannose-1-phosphate. This conversion involves the action of three key enzymes:
Phosphoglucose isomerase (PGI) : Isomerizes D-glucose-6-phosphate to D-fructose-6-phosphate. nih.govresearchgate.net
Phosphomannose isomerase (PMI) : Converts D-fructose-6-phosphate to D-mannose-6-phosphate. nih.govresearchgate.net
Phosphomannomutase (PMM) : Catalyzes the mutation of D-mannose-6-phosphate to D-mannose-1-phosphate. nih.govresearchgate.net
The resulting D-mannose-1-phosphate is then activated by guanosine (B1672433) triphosphate (GTP) in a reaction catalyzed by GDP-D-mannose pyrophosphorylase (GMP) , also known as VTC1. frontiersin.orgnih.gov This reaction yields GDP-D-mannose and pyrophosphate, committing the mannose moiety to various metabolic fates, including the synthesis of GDP-L-galactose. frontiersin.org
| Enzyme | Substrate | Product |
| Phosphoglucose isomerase | D-glucose-6-phosphate | D-fructose-6-phosphate |
| Phosphomannose isomerase | D-fructose-6-phosphate | D-mannose-6-phosphate |
| Phosphomannomutase | D-mannose-6-phosphate | D-mannose-1-phosphate |
| GDP-D-mannose pyrophosphorylase | D-mannose-1-phosphate | GDP-D-mannose |
Enzymatic Conversion of GDP-D-Mannose to GDP-L-Galactose
The crucial conversion of GDP-D-mannose to GDP-L-galactose is a single enzymatic step that represents a key branching point in the pathway. nih.govvilniustech.lt This reaction is catalyzed by the enzyme GDP-D-mannose 3',5'-epimerase (GME).
GDP-D-mannose 3',5'-epimerase (GME) is a cytosolic enzyme that catalyzes the reversible double epimerization of GDP-D-mannose at the C3' and C5' positions to form GDP-L-galactose. nih.govresearchgate.netnih.govnih.gov This complex reaction involves a sequence of oxidation, deprotonation-protonation, and reduction steps at the enzyme's single active site. nih.govnih.gov The enzyme can be more accurately described as a GDP-mannose 4'-oxidase/3',5'-epimerase/4'-reductase. nih.gov
The GME-catalyzed reaction is a critical regulatory point, as it directly produces the substrate for the committed step of ascorbate (B8700270) biosynthesis. researchgate.net The activity of GME is essential for providing the necessary flux of GDP-L-galactose for vitamin C production. Studies using transgenic tomato lines with silenced GME have confirmed its key role, showing significantly reduced ascorbate levels and other growth defects. vilniustech.lt
| Enzyme | Substrate | Product | Cellular Location |
| GDP-D-mannose 3',5'-epimerase (GME) | GDP-D-mannose | GDP-L-galactose | Cytosol |
Interconnections within the Hexose Phosphate Pool
The biosynthesis of GDP-L-galactose is deeply integrated with the central metabolism of the plant cell, particularly the hexose phosphate pool. nih.gov The pathway's starting material, D-glucose-6-phosphate, is a hub metabolite involved in glycolysis, the pentose (B10789219) phosphate pathway, and starch and sucrose (B13894) synthesis. mhmedical.com
Furthermore, the intermediates GDP-D-mannose and GDP-L-galactose are not exclusive to ascorbate biosynthesis. nih.gov They are also crucial substrates for the synthesis of cell wall polysaccharides, such as mannans and hemicelluloses, and for the N-glycosylation of proteins in the endoplasmic reticulum and Golgi apparatus. nih.govnih.govvilniustech.ltnih.gov This competition for a common pool of activated sugars represents a significant metabolic branch point, requiring tight regulation to balance the demands for cell wall construction, protein modification, and antioxidant production. nih.govvilniustech.lt
Regulation of GDP-L-Galactose Biosynthesis Pathway Flux
The flow of carbon through the GDP-L-galactose biosynthesis pathway is subject to multi-layered regulation to meet the plant's metabolic needs. This regulation occurs at transcriptional, post-transcriptional, and post-translational levels.
Transcriptional Regulation: The expression of genes encoding enzymes of the Smirnoff-Wheeler pathway, including GME and GDP-L-galactose phosphorylase (GGP), is influenced by environmental cues such as light and various stresses. nih.govnih.govbiorxiv.org Co-expression of GME and GGP has been observed to increase concomitantly with ascorbate levels during fruit development, suggesting coordinated transcriptional control. oup.com
Feedback Regulation: The enzyme immediately downstream of GME, GDP-L-galactose phosphorylase (GGP), which converts GDP-L-galactose to L-galactose-1-phosphate, is a major control point. nih.govnih.govoup.com GGP is subject to feedback repression, where high levels of ascorbate can inhibit its activity. nih.govoup.com This feedback loop helps to maintain ascorbate homeostasis by modulating the consumption of GDP-L-galactose.
Translational and Post-Translational Control: The GGP enzyme, despite its high transcript abundance, is present as a protein in very low quantities, indicating strong translational repression. nih.govresearchgate.netnih.govoup.com This repression is mediated by an upstream open reading frame (uORF) in the GGP mRNA, which senses ascorbate levels. oup.comnih.gov Furthermore, GGP activity is inhibited by a blue-light photoreceptor, adding another layer of regulation tied to environmental signals. oup.comnih.gov
Substrate Competition: As previously mentioned, the competition for GDP-D-mannose between the ascorbate pathway and the pathways for cell wall and glycoprotein (B1211001) synthesis provides a passive but significant regulatory mechanism. nih.govvilniustech.lt Changes in the demand for cell wall components can directly impact the availability of GDP-D-mannose for GME, thereby influencing the rate of GDP-L-galactose and subsequent ascorbate synthesis.
| Regulatory Mechanism | Key Enzyme(s) Affected | Description |
| Transcriptional Control | GME, GGP | Gene expression is modulated by light, stress, and developmental cues. nih.govnih.govbiorxiv.org |
| Feedback Inhibition | GGP | High levels of L-ascorbic acid repress the activity of GGP, reducing the consumption of GDP-L-galactose. nih.govoup.com |
| Translational Repression | GGP | An upstream open reading frame (uORF) in the GGP mRNA limits protein synthesis in response to ascorbate. oup.comnih.gov |
| Post-Translational Inhibition | GGP | A blue-light photoreceptor can inhibit GGP activity. oup.comnih.gov |
| Substrate Availability | GME | Competition for the precursor GDP-D-mannose with cell wall and glycoprotein synthesis pathways. nih.govvilniustech.lt |
Biological Functions and Metabolic Fates of Gdp L Galactose
Role as a Substrate in L-Ascorbate (Vitamin C) Biosynthesis
The primary and most extensively studied role of GDP-L-galactose is its function as a direct precursor in the main L-ascorbate (AsA) biosynthetic pathway in plants.
The Smirnoff-Wheeler Pathway: GDP-L-Galactose as a Committed Step Precursor
The principal route for L-ascorbate synthesis in plants is the Smirnoff-Wheeler pathway, also known as the D-mannose/L-galactose pathway. nih.govoup.comscielo.br This pathway begins with hexose (B10828440) phosphates from primary carbohydrate metabolism. nih.gov The sequence involves the conversion of D-glucose-6-phosphate to D-mannose-1-phosphate, which is then activated to GDP-D-mannose by the enzyme GDP-D-mannose pyrophosphorylase (GMP). nih.gov GDP-D-mannose stands at a metabolic branch point, serving as a substrate for both glycoconjugate synthesis and ascorbate (B8700270) production. nih.gov For ascorbate synthesis, GDP-D-mannose is converted to GDP-L-galactose by the enzyme GDP-D-mannose-3',5'-epimerase (GME). nih.gov
The subsequent step, the conversion of GDP-L-galactose to L-galactose-1-phosphate, is considered the first committed and irreversible step in the Smirnoff-Wheeler pathway. nih.govpsu.edunih.gov This reaction channels the carbon flux exclusively toward the production of L-ascorbate, marking GDP-L-galactose as the pivotal precursor for vitamin C synthesis. nih.govnih.govpnas.org The remainder of the pathway involves the dephosphorylation of L-galactose-1-phosphate to L-galactose, its oxidation to L-galactono-1,4-lactone, and a final oxidation step to yield L-ascorbate. researchgate.net
Activity of GDP-L-Galactose Phosphorylase (GGP/VTC2/VTC5) in Ascorbate Production
The enzyme responsible for catalyzing the committed step in ascorbate biosynthesis is GDP-L-galactose phosphorylase (GGP), also known as GDP-L-galactose:α-L-galactose-1-phosphate guanylyltransferase. nih.govnih.govwikipedia.org This enzyme facilitates the conversion of GDP-L-galactose and inorganic phosphate (B84403) into L-galactose-1-phosphate and GDP. wikipedia.orgoup.com The identification of GGP was a significant breakthrough, representing the last uncharacterized enzyme in the Smirnoff-Wheeler pathway. nih.govnih.govoup.com
In the model plant Arabidopsis thaliana, GGP activity is encoded by two paralogous genes, VTC2 (VITAMIN C2) and VTC5. nih.govoup.com While both genes encode functional GGP enzymes, VTC2 is expressed at significantly higher levels and plays a more dominant role in ascorbate synthesis. psu.edunih.gov Genetic studies have demonstrated the critical nature of this enzyme; double mutants lacking both VTC2 and VTC5 are not viable and require supplementation with exogenous ascorbate to survive, confirming that the GGP-catalyzed reaction is the primary route for ascorbate production in seedlings. psu.edu The discovery of GGP was made independently in Arabidopsis and in kiwifruit (Actinidia chinensis), a plant known for its exceptionally high vitamin C content. oup.comresearchgate.net
Table 1: Research Findings on GDP-L-Galactose Phosphorylase (GGP)
| Finding | Organism(s) | Significance | References |
| Identification as the last unknown enzyme of the Smirnoff-Wheeler pathway | Arabidopsis thaliana, Kiwifruit | Completed the characterization of the primary vitamin C biosynthetic pathway in plants. | nih.govnih.govoup.com |
| Catalyzes the conversion of GDP-L-galactose to L-galactose-1-phosphate | Arabidopsis thaliana | Represents the first committed and irreversible step, directing carbon flux specifically toward ascorbate synthesis. | nih.govpsu.edunih.gov |
| Encoded by two paralogous genes, VTC2 and VTC5 | Arabidopsis thaliana | Provides genetic redundancy, although VTC2 is the major contributor to GGP activity. | nih.govnih.govoup.com |
| vtc2 vtc5 double mutants are non-viable without exogenous ascorbate | Arabidopsis thaliana | Demonstrates that the L-galactose pathway, via GGP, is the only significant source of ascorbate for seedling viability. | psu.edu |
| Overexpression leads to a significant increase in ascorbate content | Tobacco, Arabidopsis, Tomato | Confirms that the GGP-catalyzed step is a rate-limiting factor in ascorbate production. | nih.govpsu.edunih.gov |
Flux Control and Rate-Limiting Steps in Ascorbate Synthesis
Substantial evidence from genetic, biochemical, and metabolic modeling studies identifies the GGP-catalyzed step as the primary point of regulation and the rate-limiting step for ascorbate biosynthesis. nih.govresearchgate.net Metabolic control analysis has revealed that GGP possesses a high-flux control coefficient. nih.gov This control is attributed to two main factors: the enzyme's relatively low abundance in plant tissues and a mechanism of feedback repression. nih.govoup.com
Transient expression experiments in Nicotiana benthamiana have shown that of all the enzymes in the Smirnoff-Wheeler pathway, only the overexpression of GGP leads to a significant increase in ascorbate concentration. nih.gov While co-expression with the preceding enzyme, GME, can sometimes enhance this effect, GGP is the essential component for boosting flux through the pathway. nih.govoup.com Kinetic modeling supports these experimental findings, showing that due to feedback inhibition at the GGP step, manipulating the activities of other enzymes in the pathway has a negligible effect on the final ascorbate concentration. nih.govnih.gov This tight regulation at the level of GDP-L-galactose conversion ensures that the production of ascorbate is carefully controlled in response to developmental and environmental cues. nih.gov
Participation in Glycoconjugate Biosynthesis
The precursor to GDP-L-galactose, GDP-D-mannose, and GDP-L-galactose itself are branch-point metabolites that are also utilized in the synthesis of complex carbohydrates, thereby linking vitamin C production directly to the formation of cell walls and glycoproteins. nih.govnih.govoup.com
Cell Wall Polysaccharide Synthesis (e.g., Rhamnogalacturonan II, Xyloglucans)
GDP-L-galactose serves as a donor of L-galactose for the assembly of certain cell wall polysaccharides. nih.govnih.gov Its most clearly defined role is in the biosynthesis of the complex pectic polysaccharide rhamnogalacturonan II (RG-II). nih.govoup.com RG-II has a highly conserved and intricate structure containing 12 different types of monosaccharides, including L-galactose. nih.govwikipedia.org Biochemical evidence has demonstrated that a specific glycosyltransferase utilizes GDP-L-galactose to add an L-galactose residue to a side chain of the RG-II molecule. nih.gov Proper synthesis and structure of RG-II are critical for the formation of borate (B1201080) diester cross-links that are essential for cell wall integrity and normal plant growth. nih.govresearchgate.net
Xyloglucans, the most abundant hemicelluloses in the primary cell walls of most dicots, are also known to contain galactose residues as part of their side chains. nih.govfrontiersin.orgresearchgate.net The presence of these galactose units implies the requirement for an activated sugar donor, such as UDP-galactose for D-galactose or potentially GDP-L-galactose for L-galactose, although the latter is less common in xyloglucans. nih.govfrontiersin.org The degree of galactosylation on xyloglucan (B1166014) side chains is known to be critical for the polysaccharide's solubility and its proper function within the cell wall matrix. researchgate.netnih.gov
Table 2: Role of GDP-L-Galactose in Cell Wall Polysaccharide Synthesis
| Polysaccharide | Specific Role of GDP-L-Galactose | Functional Importance | References |
| Rhamnogalacturonan II (RG-II) | Serves as the donor substrate for the addition of an L-galactose residue to a specific side chain by a glycosyltransferase. | Essential for the correct structure of RG-II, which is required for borate cross-linking and overall cell wall integrity. | nih.govoup.com |
| Xyloglucans | Implied as a potential donor for L-galactose side chains, though D-galactose from UDP-galactose is more common. | Galactosylation of xyloglucan is crucial for its solubility, secretion, and proper integration into the cell wall. | oup.comresearchgate.netnih.gov |
Glycoprotein (B1211001) Glycosylation
The metabolic pathway leading to GDP-L-galactose is directly connected to the synthesis of precursors required for protein glycosylation. nih.govoup.com The intermediate GDP-D-mannose is a primary donor of mannose for the N-linked glycosylation of proteins, a critical post-translational modification that affects protein folding, stability, and function. scielo.brnih.gov The diversion of GDP-D-mannose and its epimer GDP-L-galactose into glycoconjugate synthesis represents a significant metabolic intersection. nih.govoup.com This connection means that the cell must balance the allocation of these nucleotide sugars between the demands of ascorbate synthesis for stress tolerance and antioxidant functions, and the fundamental requirements of cell wall biogenesis and protein modification for growth and development. scielo.brnih.gov
Glycolipid Synthesis
Glycolipids are complex lipids containing a carbohydrate moiety. They are integral components of cellular membranes and are involved in processes such as cell recognition and signal transduction. In plants, the most abundant glycolipids are galactolipids, which are major constituents of thylakoid membranes and play a role in photosynthesis. wikipedia.org
Current scientific literature does not provide significant evidence for a direct role of GDP-L-galactose as the galactose donor in the synthesis of the most common glycolipids. Research on galactolipid biosynthesis in plants, such as the formation of monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG), indicates that the activated form of galactose used is typically uridine (B1682114) diphosphate (B83284) galactose (UDP-galactose). nih.gov Similarly, in the biosynthesis of glycosphingolipids like galactocerebroside in animals and some bacteria, the galactose donor is also UDP-galactose. nih.govnih.gov
While L-galactose is structurally different from the more common D-galactose found in the majority of glycolipids, the possibility of L-galactose-containing glycolipids synthesized from GDP-L-galactose cannot be entirely ruled out in all organisms, but it is not a widely documented pathway. The primary documented metabolic fates of GDP-L-galactose lie in other significant biosynthetic networks.
Interactions with Other Cellular Metabolic Networks
GDP-L-galactose is positioned at a critical metabolic crossroads, linking its synthesis to several other essential cellular pathways, primarily in plants.
The most well-characterized metabolic fate of GDP-L-galactose is its role as a direct precursor in the Smirnoff-Wheeler pathway , the main route for L-ascorbic acid (vitamin C) biosynthesis in plants. oup.comnih.govnih.gov This pathway begins with D-glucose-6-phosphate and proceeds through a series of enzymatic steps to produce GDP-D-mannose, which is then epimerized to GDP-L-galactose by the enzyme GDP-D-mannose-3',5'-epimerase (GME). oup.comnih.gov The subsequent enzyme, GDP-L-galactose phosphorylase (GGP), catalyzes the first committed step of ascorbic acid synthesis by converting GDP-L-galactose to L-galactose-1-phosphate. nih.govmdpi.comwikipedia.org This step is a major control point for the entire pathway. oup.comnih.gov
Furthermore, GDP-L-galactose, along with its precursor GDP-D-mannose, serves as a substrate for the synthesis of cell wall polysaccharides and for protein glycosylation . oup.comnih.govnih.gov This creates a significant metabolic branch point where the cell must allocate these nucleotide sugars between the production of ascorbic acid and the synthesis of structural components for the cell wall and modified proteins. nih.gov The regulation of the enzyme GGP is therefore crucial in managing the flux of carbon towards either ascorbate or cell wall precursors. nih.gov This interconnection highlights a coordinated regulation between primary metabolism, cell wall architecture, and the plant's antioxidant system. researchgate.net
The interaction of these pathways is summarized in the following table:
| Interacting Pathway | Key Enzyme(s) | Metabolic Role of GDP-L-galactose |
| Ascorbic Acid Biosynthesis (Smirnoff-Wheeler Pathway) | GDP-L-galactose phosphorylase (GGP) | Serves as the direct precursor for L-galactose-1-phosphate, the committed step towards ascorbic acid synthesis. oup.comnih.govmdpi.com |
| Cell Wall Polysaccharide Synthesis | Various glycosyltransferases | Acts as a sugar donor for the incorporation of L-galactose into non-cellulosic cell wall components like rhamnogalacturonan II. nih.gov |
| Protein Glycosylation | Various glycosyltransferases | Can be utilized as a substrate for the addition of galactose moieties to proteins. oup.comnih.gov |
Enzymology and Biochemical Characterization of Gdp L Galactose Metabolizing Enzymes
Enzymes Catalyzing GDP-L-Galactose Formation
The synthesis of GDP-L-galactose is a pivotal conversion step, primarily catalyzed by a single, mechanistically complex enzyme that acts on a substrate produced by a sequence of upstream enzymatic reactions.
GDP-D-mannose 3',5'-epimerase (GME) is the key enzyme responsible for the direct formation of GDP-L-galactose. nih.gov It catalyzes the reversible interconversion of GDP-D-mannose to GDP-L-galactose. nih.govfao.org This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govfao.org
The reaction, which appears as a simple double epimerization, is a complex process involving at least six distinct chemical steps: an initial oxidation, followed by two deprotonation and two protonation events, and concluding with a reduction. nih.govfao.org This intricate mechanism facilitates the inversion of stereochemistry at both the C3' and C5' positions of the mannose moiety.
Mechanistic studies have revealed that the GME-catalyzed reaction can proceed through two different routes. wikipedia.org The enzyme can perform the C5-epimerization before the C3-epimerization, or vice versa. wikipedia.org This results in the formation of not only the main product, GDP-L-galactose (the C3,5-epimer), but also two side products: GDP-L-gulose (the C5-epimer) and GDP-D-altrose (the C3-epimer). wikipedia.orgresearchgate.net This dual-pathway capability highlights the sophisticated catalytic control exerted by the GME active site. nih.gov The enzyme is crucial in plants for directing GDP-D-mannose towards either vitamin C synthesis or the production of non-cellulosic cell wall components. nih.govresearchgate.net
The substrate for GME, GDP-D-mannose, is synthesized through a series of enzymatic steps known as the Smirnoff-Wheeler pathway, starting from the hexose (B10828440) phosphate (B84403) pool. nih.govnih.gov
Phosphomannose Isomerase (PMI): This enzyme initiates the specific branch towards mannose-containing compounds. It catalyzes the reversible isomerization of D-fructose 6-phosphate, a glycolytic intermediate, into D-mannose 6-phosphate. nih.govresearchgate.net
Phosphomannomutase (PMM): Following the action of PMI, PMM catalyzes the conversion of D-mannose 6-phosphate to D-mannose 1-phosphate. nih.govresearchgate.net This reaction involves the transfer of the phosphate group from the C6 to the C1 position of the mannose sugar.
GDP-D-Mannose Pyrophosphorylase (GMP): This is the final enzyme in the upstream sequence, responsible for activating the mannose moiety. GMP, also known as VTC1 in Arabidopsis, catalyzes the reaction between D-mannose 1-phosphate and Guanosine (B1672433) triphosphate (GTP) to produce GDP-D-mannose and inorganic pyrophosphate. nih.govnih.govwikipedia.org This step is a committed point in the biosynthesis of ascorbic acid and other essential glycoconjugates. nih.gov The crystal structure of the Arabidopsis thaliana GMP (VTC1) has been resolved, providing insights into its dimeric and dodecameric arrangements and the interactions with its products, GDP-D-mannose and pyrophosphate. nih.gov
Enzymes Utilizing GDP-L-Galactose
Once formed, GDP-L-galactose serves as a critical substrate for enzymes that channel it into specific metabolic pathways, most notably the synthesis of ascorbic acid.
GDP-L-galactose phosphorylase (GGP), encoded by the VTC2 and VTC5 genes in Arabidopsis, is the primary enzyme that utilizes GDP-L-galactose. nih.govagrisera.com It catalyzes what is considered the first committed and main regulatory step in the Smirnoff-Wheeler pathway for vitamin C biosynthesis. nih.govnih.govresearchgate.netuiowa.edu The reaction involves the phosphorolysis of GDP-L-galactose in the presence of inorganic phosphate (Pi) to yield L-galactose 1-phosphate and Guanosine diphosphate (B83284) (GDP). uiowa.edunih.govbrennerlab.net The discovery of this enzyme was a final, crucial step in elucidating the complete pathway. researchgate.netuiowa.edu
GGP belongs to the histidine triad (B1167595) (HIT) protein superfamily, specifically the GalT/Apa1 branch. nih.govuiowa.edubrennerlab.net Its catalytic mechanism is distinct from a simple hydrolysis. The reaction proceeds through the formation of a covalent enzyme intermediate. nih.gov
The proposed mechanism involves a nucleophilic attack by a conserved histidine residue within the HIT motif on the guanylyl moiety of the GDP-L-galactose substrate. nih.gov This results in the formation of a covalent guanylylated histidine intermediate and the release of L-galactose 1-phosphate. nih.gov The enzyme is then regenerated by phosphorolysis, where inorganic phosphate attacks the intermediate, releasing GDP and restoring the enzyme to its active state. nih.gov This mechanism has been supported by studies using a VTC2 mutant (H238N), which confirmed the essential role of the active site histidine. nih.gov
GGP exhibits a high degree of specificity for its primary substrate, GDP-L-galactose. However, it is also capable of utilizing other nucleotide sugars, albeit with varying efficiencies. nih.govoup.com Studies on recombinant VTC2 and VTC5 from Arabidopsis thaliana have quantified their kinetic parameters for different substrates.
Both VTC2 and VTC5 can use GDP-D-glucose with high catalytic efficiency, though VTC2 is more efficient. nih.gov In contrast, GDP-D-mannose is a very poor substrate for both enzymes. nih.gov They also show activity with GDP-L-fucose, which is the 6-deoxy derivative of GDP-L-galactose. nih.gov The ability to use the more readily available GDP-D-glucose has been a significant advantage for in vitro characterization of the enzyme. oup.com
Table 1: Kinetic Parameters of Arabidopsis VTC2 and VTC5 for Various Nucleotide Sugar Substrates This interactive table summarizes the catalytic efficiency of VTC2 and VTC5 with different substrates. Sort the columns to compare the affinity (Km) and turnover (kcat) for each enzyme.
| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹·μM⁻¹) |
|---|---|---|---|---|
| VTC2 | GDP-L-galactose | 8.8 | 10.9 | 1.24 |
| VTC2 | GDP-D-glucose | 17.5 | 10.1 | 0.58 |
| VTC2 | GDP-D-mannose | 1300 | 0.1 | 0.00008 |
| VTC2 | GDP-L-fucose | - | - | - |
| VTC5 | GDP-L-galactose | 11.2 | 6.5 | 0.58 |
| VTC5 | GDP-D-glucose | 30.3 | 2.5 | 0.08 |
| VTC5 | GDP-D-mannose | 2200 | 0.04 | 0.00002 |
| VTC5 | GDP-L-fucose | - | - | - |
Data sourced from Linster et al. (2008). nih.gov A dash (-) indicates data was not reported.
Compound Index
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Guanosine Diphosphate L-galactose | GDP-L-galactose |
| Guanosine Diphosphate D-mannose | GDP-D-mannose |
| Guanosine Diphosphate L-gulose | GDP-L-gulose |
| Guanosine Diphosphate D-altrose | GDP-D-altrose |
| Guanosine Diphosphate D-glucose | GDP-D-glucose |
| Guanosine Diphosphate L-fucose | GDP-L-fucose |
| Guanosine triphosphate | GTP |
| Guanosine diphosphate | GDP |
| D-fructose 6-phosphate | - |
| D-mannose 6-phosphate | - |
| D-mannose 1-phosphate | - |
| L-galactose 1-phosphate | - |
| Ascorbic Acid | Vitamin C |
| Inorganic Phosphate | Pi |
GDP-L-Galactose Phosphorylase (GGP/VTC2/VTC5)
Reversibility of GGP-Catalyzed Reactions
Guanosine diphosphate (GDP)-L-galactose phosphorylase (GGP), also known as VTC2/VTC5 in plants, catalyzes the conversion of GDP-L-galactose and inorganic phosphate (Pi) into L-galactose-1-phosphate and GDP. nih.gov This reaction is a critical step in the ascorbate (B8700270) (Vitamin C) biosynthesis pathway. nih.gov While many enzymatic reactions are considered unidirectional, the reaction catalyzed by GGP is reversible. nih.gov This reversibility is a key characteristic, although the forward reaction, leading to the synthesis of L-galactose-1-phosphate, is generally favored under physiological conditions.
The principle of reversibility in glycosyltransferase-catalyzed reactions, a broader class to which GGP's activity is related, is a significant discovery, challenging the perception of these enzymes as solely unidirectional catalysts. researchgate.netnih.gov Studies have shown that glycosyltransferases can facilitate the exchange of sugars and aglycons, a process dependent on the relative concentrations of substrates and products. researchgate.netnih.gov The reversibility of the GGP-catalyzed reaction means that under conditions of high L-galactose-1-phosphate and GDP concentrations, the enzyme can synthesize GDP-L-galactose from these precursors. This bidirectional capability is consistent with the general principle that enzyme-catalyzed reactions can proceed in both forward and reverse directions until equilibrium is reached. youtube.com The direction of the net flux is dictated by the relative concentrations of reactants and products, governed by Le Chatelier's principle. youtube.com
The ability of GGP to catalyze the reverse reaction has implications for cellular metabolism, suggesting a potential mechanism to buffer the pool of GDP-L-galactose, a key precursor for both ascorbate synthesis and the glycosylation of proteins and cell wall polysaccharides. nih.govnih.gov The kinetic properties of the enzyme, including its affinity for its substrates and products, determine the physiological relevance of this reversibility. nih.gov Research using kinetic modeling has been instrumental in understanding the dynamics of the ascorbate pathway, where the reversible nature of the GGP step is an important parameter. nih.gov
L-Galactosyltransferases in Polysaccharide Assembly
L-galactosyltransferases are a class of enzymes that catalyze the transfer of an L-galactose moiety from a donor substrate, typically a nucleotide sugar like GDP-L-galactose, to an acceptor molecule, which can be a growing polysaccharide chain, a lipid, or a protein. This process is fundamental to the assembly of complex carbohydrates and glycoconjugates. acs.org
In bacteria, the assembly of capsular polysaccharides often occurs via a Wzy-dependent pathway. nih.gov This process begins at the inner membrane, where sugars are sequentially added to a lipid carrier, typically a C55 bactoprenyl phosphate. nih.gov An initiating glycosyltransferase first attaches a sugar phosphate to the bactoprenyl phosphate anchor. Subsequently, other specific glycosyltransferases, including L-galactosyltransferases, add their respective sugars one at a time to build a repeating unit. nih.gov For instance, in the biosynthesis of Capsular Polysaccharide A (CPSA) in Bacteroides fragilis, a series of glycosyltransferases, including putative galactosyltransferases, are responsible for assembling a specific tetrasaccharide repeating unit on a bactoprenyl diphosphate-linked N-acetyl-4-amino-6-deoxylgalactopyranose (AADGal) intermediate. nih.gov
Once the full repeating unit is assembled on the lipid carrier on the cytoplasmic side of the membrane, it is "flipped" across the membrane to the periplasmic space. A Wzy polymerase then links these repeating units together to form the long polysaccharide polymer. nih.gov The specificity of the L-galactosyltransferases and other glycosyltransferases in the pathway is crucial for determining the final structure of the polysaccharide, as each enzyme recognizes a specific donor sugar nucleotide and a specific acceptor substrate. acs.org In some organisms, UDP-galactose serves as the donor for the synthesis of galactose-containing polymers. nih.gov
The study of these pathways often requires biochemical characterization, as genetic deletion of a single glycosyltransferase gene can halt the entire capsule production, making it difficult to determine the specific function of that enzyme. nih.gov In vitro reconstitution of polysaccharide biosynthesis using purified enzymes and substrates allows for the precise determination of each glycosyltransferase's role. nih.gov
Enzyme Kinetics and Inhibitory Mechanisms
The study of enzyme kinetics provides quantitative insights into the efficiency and regulation of enzymes that metabolize GDP-L-galactose. ijrar.org Key parameters such as the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), are crucial for understanding enzyme behavior in a cellular context. ijrar.org
For GDP-L-galactose phosphorylase (GGP), kinetic analyses have been central to establishing its role as a major control point in the ascorbate biosynthesis pathway. nih.govresearchgate.net Although GDP-L-galactose is its specific, high-affinity substrate, the enzyme can also utilize GDP-D-glucose, albeit with a lower affinity. This property has facilitated kinetic studies, as GDP-L-galactose is not commercially available. nih.gov
Table 1: Selected Kinetic Parameters for GGP-Related Enzymes Note: Specific values can vary depending on the organism and experimental conditions.
| Enzyme | Substrate | Parameter | Value | Source |
|---|---|---|---|---|
| GGP | GDP-L-galactose | Km | Data not explicitly found in search results | N/A |
| GGP | GDP-D-glucose | Affinity | Lower than for GDP-L-galactose | nih.gov |
Enzyme inhibition is a primary mechanism for regulating metabolic pathways. The activity of GGP is subject to feedback inhibition, a common regulatory mechanism where the end product of a pathway inhibits an enzyme acting early in that pathway. nih.gov In the case of ascorbate synthesis, it has been proposed and incorporated into kinetic models that ascorbate itself can act as an inhibitor of GGP. researchgate.net This feedback loop helps maintain metabolic homeostasis by preventing the excessive accumulation of ascorbate. researchgate.net
Inhibition can be classified into several types, including competitive, non-competitive, and uncompetitive. ijrar.org
Competitive inhibition: An inhibitor, often structurally similar to the substrate, binds to the active site and prevents the substrate from binding. ijrar.org
Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding. ijrar.org
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. ijrar.org
Table 2: Types of Enzyme Inhibition
| Inhibition Type | Description | Effect on Kinetics |
|---|---|---|
| Competitive | Inhibitor binds to the active site, competing with the substrate. ijrar.org | Increases apparent Km; Vmax remains unchanged. |
| Non-competitive | Inhibitor binds to an allosteric site, affecting both the free enzyme and the enzyme-substrate complex. ijrar.org | Decreases Vmax; Km remains unchanged. |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. ijrar.org | Decreases both Vmax and Km. |
Metabolic Engineering and Biotechnological Interventions for Modulating Gdp L Galactose Metabolism
Strategies for Enhancing L-Ascorbate Production in Plants
The primary route for AsA biosynthesis in plants is the Smirnoff-Wheeler (SW) pathway, which converts D-glucose to AsA via intermediates like GDP-D-mannose and GDP-L-galactose. nih.govnih.gov Genetic engineering strategies have largely focused on upregulating the enzymatic steps within this pathway to increase the metabolic flux towards AsA.
A significant body of research has identified GDP-L-galactose phosphorylase (GGP), also known as VTC2, as the main rate-limiting enzyme in the L-galactose pathway. frontiersin.orgoup.comresearchgate.net This enzyme catalyzes the first committed step specific to AsA biosynthesis, converting GDP-L-galactose to L-galactose-1-phosphate. oup.comresearchgate.netnih.gov Consequently, overexpressing the gene encoding GGP has been the most successful and widely applied strategy for increasing AsA content in a variety of plant species. frontiersin.orgoup.com
Transient overexpression of the kiwifruit homolog of VTC2 in tobacco leaves resulted in a threefold increase in L-ascorbate content, indicating that this enzyme is a critical bottleneck for AsA synthesis. nih.gov Stable transformation studies have consistently replicated this success across numerous model and crop plants. For instance, overexpressing GGP has led to AsA increases of 2.9- to 4.1-fold in Arabidopsis thaliana, up to 6.2-fold in tomato, 3.1-fold in potato, and 2.1-fold in strawberry. frontiersin.org In rice, overexpression of the native OsGGP gene or homologs from Arabidopsis and kiwifruit has resulted in increases of up to 2.6-fold in foliar ascorbate (B8700270) concentrations. nih.govfrontiersin.org These findings provide strong evidence that GGP exerts high-flux control over the pathway. nih.govnih.gov The low natural abundance of the GGP protein, relative to other enzymes in the pathway, further supports its role as a key regulatory point. oup.comnih.govnih.gov
Table 1: Effects of GGP/VTC2 Overexpression on L-Ascorbate Content in Various Plant Species
| Plant Species | Gene Source | Promoter | Observed AsA Increase | Reference(s) |
|---|---|---|---|---|
| Tomato (Solanum lycopersicum) | Actinidia chinensis | 35S | 3- to 6-fold in fruit | researchgate.net |
| Strawberry (Fragaria × ananassa) | Actinidia chinensis | 35S | 2-fold in fruit | researchgate.net |
| Potato (Solanum tuberosum) | Solanum tuberosum / Arabidopsis thaliana | 35S / Polyubiquitin | Up to 3-fold in tubers | researchgate.net |
| Rice (Oryza sativa) | Oryza sativa | 35S | 1.8- to 2.6-fold in leaves | nih.govfrontiersin.org |
| Tobacco (Nicotiana tabacum) | Actinidia deliciosa | Transient | ~3-fold in leaves | nih.govnih.gov |
| Arabidopsis thaliana | Arabidopsis thaliana | 35S | 2.9- to 4.1-fold | frontiersin.org |
| Banana (Musa acuminata) | Musa acuminata | 35S | 1.5- to 2.2-fold in Arabidopsis | researchgate.net |
While GGP is a major control point, researchers have also investigated the manipulation of other genes in the L-galactose pathway to enhance AsA production. The enzymes targeted include those upstream of GGP, such as GDP-D-mannose pyrophosphorylase (GMP) and GDP-D-mannose-3',5'-epimerase (GME), and those downstream, like L-galactose-1-phosphate phosphatase (GPP), L-galactose dehydrogenase (GDH), and L-galactono-1,4-lactone dehydrogenase (GalLDH). nih.govplos.org
The results of these manipulations have been more variable compared to GGP overexpression. nih.gov For example, increasing the expression of GMP or GME has led to modest increases in AsA in species like tomato, tobacco, and rice. nih.gov In rice, overexpression of AtGME resulted in the second-highest increase in AsA levels, after AtGGP. plos.orgsemanticscholar.org The simultaneous overexpression of GME and GGP has been suggested as a strategy to more effectively pull the metabolic flux towards AsA, as GME produces the substrate for GGP. nih.govnih.govsemanticscholar.org
Manipulation of downstream genes has also yielded mixed results. Overexpression of GDH in tobacco and Arabidopsis showed little effect on AsA content in some studies, while in rice, it produced the third-best enhancement. nih.govplos.orgsemanticscholar.org Overexpression of the final enzyme in the pathway, GalLDH, has generally not resulted in significant AsA increases, suggesting it is not a primary rate-limiting step under normal conditions. nih.gov These varied outcomes highlight that the control of metabolic flux is complex and context-dependent, though GGP remains the most consistently effective target. nih.govnih.gov
Impact of Genetic Manipulation on Plant Physiology and Development
Altering the levels of GDP-L-galactose and its metabolic product, L-ascorbic acid, can have wide-ranging effects on plant physiology and development. AsA is a crucial antioxidant and enzyme cofactor involved in processes like photosynthesis, cell division, and hormone biosynthesis. nih.gov
Enhancing AsA production through genetic engineering has often been linked to improved tolerance to abiotic stresses. frontiersin.orgresearchgate.net For example, rice plants overexpressing GGP and demonstrating elevated AsA levels also showed enhanced tolerance to salt stress. nih.govfrontiersin.orgplos.org Similarly, GGP overexpression in tobacco has been associated with increased tolerance to salt, ozone, and cold stress. frontiersin.org This is attributed to the enhanced capacity of the plant to scavenge reactive oxygen species (ROS) generated during stress conditions. researchgate.netresearchgate.net
Engineering in Heterologous Systems for Industrial Applications (e.g., Kluyveromyces lactis)
The L-galactose pathway from plants has been successfully transferred to microbial systems to develop industrial fermentation processes for L-ascorbic acid production. The yeast Kluyveromyces lactis is an attractive host for such applications due to its ability to utilize lactose (B1674315), a major component of cheese whey, which is an industrial byproduct. researchgate.netnih.gov
In a pioneering study, K. lactis was engineered with key genes from the Arabidopsis thaliana L-galactose pathway. researchgate.net Specifically, the genes for GDP-mannose 3',5'-epimerase (GME), GDP-L-galactose phosphorylase (VTC2), and L-galactose-1-phosphate phosphatase (VTC4) were introduced into the yeast genome. researchgate.netresearchgate.net This created a novel pathway in the yeast, enabling it to convert its native GDP-D-mannose into L-galactose, a direct precursor for L-ascorbic acid. researchgate.net
The engineered K. lactis strains were able to produce approximately 30 mg/L of L-ascorbic acid when grown on a medium containing D-galactose. researchgate.net This work represents a significant step towards creating a cost-effective and sustainable method for vitamin C production, avoiding the need to supply expensive L-enantiomer precursors in the culture medium and instead utilizing readily available sugars like D-galactose or lactose from waste streams. researchgate.netresearchgate.net
Considerations for Optimizing Metabolic Flux in Engineered Pathways
Optimizing the flow of metabolites through an engineered pathway, such as the one for AsA biosynthesis, requires a deep understanding of its regulation. Several key factors must be considered to maximize the production of the target compound, GDP-L-galactose, and its subsequent conversion to L-ascorbic acid.
A primary consideration is overcoming the principal rate-limiting step, which is widely recognized as the reaction catalyzed by GGP. nih.govoup.com However, simply overexpressing GGP can be limited by feedback regulation mechanisms. nih.govfrontiersin.org In Arabidopsis and tomato, GGP translation is repressed by a negative feedback loop involving an upstream open reading frame (uORF) in the gene's 5' untranslated region, which is sensitive to AsA levels. oup.com Modifying or removing this uORF has been shown to de-repress GGP translation, leading to higher AsA accumulation. oup.com
Another critical aspect is the competition for pathway precursors. frontiersin.org GDP-D-mannose and GDP-L-galactose are branch-point metabolites used for both AsA synthesis and the production of cell wall components like mannans and rhamnogalacturonan II. nih.govnih.govnih.gov Engineering strategies must balance the need to channel these precursors towards AsA without depleting the pools required for essential functions like cell wall biogenesis, which could impair plant growth. frontiersin.org
Table 2: List of Compound Names
| Compound Name | Abbreviation |
|---|---|
| Guanosine (B1672433) diphosphate (B83284) L-galactose | GDP-L-galactose |
| L-Ascorbic acid | AsA |
| Guanosine diphosphate D-mannose | GDP-D-mannose |
| L-galactose-1-phosphate | |
| D-glucose | |
| GDP-L-gulose | |
| L-galactose | |
| L-galactono-1,4-lactone | |
| Dehydro-D-arabinono 1,4-lactone | D-DAL |
| L-gulono 1,4-lactone | |
| D-galactose | |
| Lactose | |
| D-mannose | |
| D-fructose-6-phosphate | |
| D-mannose-6-phosphate | |
| D-mannose-1-phosphate | |
| 2-keto-L-gulonic acid | 2KGA |
| Monodehydroascorbate | |
| Dehydroascorbate | |
| Glutathione | |
| Oxidized glutathione | |
| NADPH | |
| Guanosine monophosphate | |
| Guanosine triphosphate | GTP |
| Pyrophosphate | |
| GDP-L-fucose | |
| GDP-D-rhamnose | |
| D-galacturonic acid | |
| myo-inositol | |
| D-glucuronolactone | |
| L-guluno-1,4-lactone | |
| D-glucose-6-phosphate | |
| L-gulose-1-phosphate | |
| L-gulose | |
| Tartaric acid | |
| Threonic acid | |
| Glyceric acid | |
| Oxalic acid | |
| 2,3-diketogulonic acid | |
| Ethanol | |
| UDP-D-glucuronate | |
| D-glucuronate | |
| L-gulonolactone | |
| UDP-D-glucose |
Advanced Research Methodologies and Emerging Themes
Subcellular Localization and Compartmentation of GDP-L-Galactose Metabolism Enzymes
The biosynthesis of L-ascorbate (Vitamin C) via the Smirnoff-Wheeler (SW) pathway, where GDP-L-galactose is a key intermediate, involves a series of enzymatic steps. Understanding the precise location of these enzymes within the cell is crucial for comprehending the regulation and compartmentation of the pathway. Research using fluorescent protein tagging and mutant complementation has revealed a complex distribution of these enzymes, primarily between the cytosol and the nucleus. nih.govresearchgate.netnih.govfigshare.com
Studies in Nicotiana benthamiana and Arabidopsis thaliana have shown that GDP-D-mannose 3',5'-epimerase (GME), the enzyme that produces GDP-L-galactose from GDP-D-mannose, is localized to the cytosol. nih.govresearchgate.netnih.govfigshare.com In contrast, a majority of the other enzymes in the pathway, from GDP-D-mannose pyrophosphorylase (GMP) through to L-galactose dehydrogenase (L-GalDH), exhibit a dual localization in both the cytosol and the nucleus. nih.govresearchgate.netnih.govfigshare.com This includes GDP-L-galactose phosphorylase (GGP), encoded by the VTC2 and VTC5 genes, which catalyzes the first committed step in ascorbate (B8700270) synthesis from GDP-L-galactose. oup.comnih.govwikipedia.org The final enzyme of the pathway, L-galactono-1,4-lactone dehydrogenase (GLDH), is located in the inner mitochondrial membrane, where it links ascorbate synthesis to the mitochondrial electron transport chain. nih.govfrontiersin.org
In the yeast Saccharomyces cerevisiae, proteins with the VTC designation have different roles and localizations. For instance, Vtc2 is found at the endoplasmic reticulum and cell periphery, while Vtc5 is localized exclusively to the vacuole membrane, where they are involved in polyphosphate synthesis. nih.govbiorxiv.orgyeastgenome.org This highlights a functional divergence of similarly named proteins across different organisms. In plants, the dual cytosolic/nuclear presence of key enzymes like GGP suggests potential regulatory roles beyond their catalytic function, possibly involving gene transcription regulation within the nucleus. oup.com
| Enzyme | Abbreviation | Gene (in Arabidopsis) | Subcellular Localization | Source |
|---|---|---|---|---|
| GDP-D-mannose pyrophosphorylase | GMP | VTC1 | Cytosol, Nucleus | nih.govnih.govfigshare.com |
| GDP-D-mannose 3',5'-epimerase | GME | - | Cytosol | nih.govnih.govfigshare.com |
| GDP-L-galactose phosphorylase | GGP | VTC2, VTC5 | Cytosol, Nucleus | nih.govnih.govfigshare.comoup.com |
| L-galactose 1-phosphate phosphatase | GPP | VTC4 | Cytosol, Nucleus | nih.gov |
| L-galactose dehydrogenase | L-GalDH | - | Cytosol, Nucleus | nih.govnih.govfigshare.com |
| L-galactono-1,4-lactone dehydrogenase | GLDH | - | Mitochondrial Inner Membrane | nih.govfrontiersin.org |
Protein-Protein Interaction Networks within Biosynthetic Pathways
The spatial co-localization of enzymes within a metabolic pathway often suggests the formation of multi-enzyme complexes, or "metabolons," which can enhance catalytic efficiency and substrate channeling. Research into the SW pathway has explored potential physical associations among its constituent enzymes.
While yeast two-hybrid (Y2H) analyses did not detect direct, stable interactions between the different enzymes of the pathway, co-immunoprecipitation studies have provided evidence for their association. nih.govresearchgate.netnih.govfigshare.com These experiments revealed that consecutive enzymes in the SW pathway can be pulled down together, suggesting they form transient or weak complexes. researchgate.net Notably, an association was also found between the first and last cytosolic enzymes, GMP and L-GalDH, respectively. nih.govresearchgate.net This was further supported by gel filtration chromatography, which showed that SW pathway proteins are present in high-molecular-weight fractions, consistent with their assembly into larger complexes. nih.govresearchgate.netnih.gov
More recently, specific regulatory interactions have been identified. For example, GGP has been shown to interact with a PAS/LOV protein, a type of photoreceptor. oup.com This interaction, which occurs in both the cytosol and nucleus, is thought to inhibit GGP activity, with blue light inducing the dissociation of the complex to stimulate ascorbate synthesis. oup.comnih.gov This discovery points to a sophisticated post-translational regulatory network linking light signals directly to the metabolic flux through the GDP-L-galactose-dependent pathway.
| Interacting Proteins | Method of Detection | Significance | Source |
|---|---|---|---|
| Consecutive Smirnoff-Wheeler (SW) pathway enzymes | Co-immunoprecipitation, Gel filtration | Suggests the formation of a metabolon for efficient substrate channeling. | nih.govresearchgate.netnih.gov |
| GDP-D-mannose pyrophosphorylase (GMP) and L-galactose dehydrogenase (L-GalDH) | Co-immunoprecipitation | Association between the first and last cytosolic enzymes of the pathway. | nih.govresearchgate.net |
| GDP-L-galactose phosphorylase (GGP/VTC2) and PAS/LOV protein | Bimolecular Fluorescence Complementation (BiFC) | Post-translational regulation of GGP activity in response to light signals. | oup.comnih.gov |
Identification and Characterization of Nucleotide Sugar Transporters (e.g., Golgi-localized transporters)
The synthesis of non-cellulosic polysaccharides and glycoproteins occurs in the lumen of the Golgi apparatus. nih.gov This process requires a steady supply of activated sugar donors, known as nucleotide sugars, which are primarily synthesized in the cytosol. nih.gov This creates a topological problem that is solved by a family of nucleotide sugar transporters (NSTs) located in the Golgi membrane, which facilitate the transport of these substrates from the cytosol into the Golgi lumen.
While a specific transporter for GDP-L-galactose has not yet been definitively characterized, research has identified several Golgi-localized NSTs for structurally related molecules. A prominent example is GONST1 from Arabidopsis, which was shown to be a Golgi-localized transporter for GDP-D-mannose, the direct precursor of GDP-L-galactose. nih.govpnas.orgresearchgate.net The functional characterization of GONST1 involved complementing a yeast mutant defective in GDP-mannose transport and demonstrating increased transport activity in vesicles isolated from the complemented strain. nih.govresearchgate.net
The identification of a family of GONST proteins in Arabidopsis and transporters for other GDP-sugars, such as the GDP-L-fucose transporter (GFT1), indicates that plants possess a suite of these transporters to manage the flux of precursors for glycan biosynthesis. escholarship.org Given that GDP-L-galactose is a known component of some plant cell wall polysaccharides, it is highly probable that a specific Golgi-localized transporter for it exists to facilitate its entry into the lumen for these synthetic reactions. oup.com The characterization of these transporters is essential for understanding how the cell allocates GDP-L-galactose between ascorbate synthesis in the cytosol and polysaccharide synthesis in the Golgi. nih.govresearchgate.net
Systems Biology Approaches to Model GDP-L-Galactose Dynamics
To understand the complex regulation and dynamics of the ascorbate biosynthesis pathway, researchers have increasingly turned to systems biology approaches. These methods involve creating kinetic and computational models to simulate metabolic flux and identify key control points.
Other systems-level approaches include the analysis of large-scale transcriptomic data to build gene co-expression networks. nih.gov In a study on tomato, this method helped to identify a network of genes involved in ascorbate metabolism that are coordinately regulated across different tissues and developmental stages, reinforcing the central role of GGP (SlGGP1) in ascorbate accumulation. nih.govmdpi.com These modeling and network analysis approaches provide a holistic view of the pathway, accounting for feedback loops, precursor supply, and the influence of competing metabolic branches, thereby offering a more profound understanding of GDP-L-galactose dynamics than can be achieved by studying enzymes in isolation. nih.govresearchgate.net
Unraveling Novel Functions and Interconnections of GDP-L-Galactose
GDP-L-galactose stands at a critical metabolic crossroads, primarily linking the central hexose (B10828440) phosphate (B84403) pool to two major pathways: L-ascorbate biosynthesis and the synthesis of cell wall components. nih.govoup.com The enzymes GDP-D-mannose pyrophosphorylase (GMP) and GDP-D-mannose epimerase (GME) produce GDP-D-mannose and GDP-L-galactose, respectively. nih.gov These two nucleotide sugars are not exclusive to the ascorbate pathway; they are also essential precursors for the synthesis of non-cellulosic cell wall polysaccharides, such as mannans and rhamnogalacturonan II, and for protein glycosylation. nih.govoup.comnih.gov
The reaction catalyzed by GDP-L-galactose phosphorylase (GGP) is fundamentally important because it represents the first committed and largely irreversible step specific to ascorbate biosynthesis. oup.comnih.govfrontiersin.org This positions GGP as a critical regulatory gatekeeper that controls the metabolic flux of GDP-L-galactose, partitioning it between ascorbate production and cell wall biogenesis. oup.com
The discovery of dual cytosolic and nuclear localization for several SW pathway enzymes, including GGP, opens up the possibility of novel functions beyond their established catalytic roles. nih.govoup.com Nuclear localization suggests these metabolic enzymes might engage in "moonlighting" activities, such as participating in the regulation of gene expression. oup.com For instance, GGP in the nucleus could potentially influence the transcription of genes related to the ascorbate pathway or stress responses, creating a direct link between the cell's metabolic state and its genetic response. oup.com Further research is needed to unravel these potential non-canonical functions and fully understand the interconnected roles of GDP-L-galactose and its associated enzymes in plant growth, development, and environmental adaptation. nih.gov
Q & A
Basic Research Questions
Q. What is the biochemical role of GDP-L-galactose in the L-galactose pathway of ascorbate biosynthesis?
- Methodological Answer : GDP-L-galactose is a critical intermediate in the Smirnoff-Wheeler pathway for vitamin C (ascorbate) synthesis in plants. To validate its role, researchers can:
- Use mutants deficient in GDP-L-galactose phosphorylase (GGP1 isoform), such as tomato mutants, to measure ascorbate levels via HPLC and correlate with fruit development parameters (e.g., fruit size, GA concentration) .
- Employ LC-MS to track GDP-L-galactose stability under acidic conditions, given its acid-labile nature .
- Compare wild-type and transgenic lines overexpressing GGP to quantify ascorbate accumulation and downstream physiological effects (e.g., flower abortion rates, biomass allocation) .
Q. How can GDP-L-galactose be quantified in plant tissues, and what are the technical challenges?
- Methodological Answer :
- Extraction : Use cold methanol/water extraction to minimize degradation.
- Separation : Apply Hypercarb column HPLC with ammonium acetate/acetonitrile gradients to resolve GDP-L-galactose from structurally similar molecules (e.g., GDP-D-mannose) .
- Detection : Use ESI-coupled LC-MS (e.g., LTQ linear ion trap) with retention time validation (16.8–17.5 min for GDP-D-mannose vs. GDP-L-galactose) .
- Challenges : Acidic conditions during extraction can hydrolyze GDP-L-galactose; thus, pH-neutral buffers are critical .
Advanced Research Questions
Q. How do transcriptional regulators influence GDP-L-galactose phosphorylase (GGP) expression, and what experimental approaches can dissect this?
- Methodological Answer :
- Promoter Analysis : Clone promoters of GGP genes (e.g., FaGGP3 in strawberry) and test responsiveness to light, abiotic stress, or transcription factors (e.g., MYBS1-like, GBF3) using luciferase reporter assays .
- ChIP-qPCR : Perform chromatin immunoprecipitation with antibodies against candidate transcription factors to confirm direct binding to GGP promoters .
- Mutagenesis : Generate promoter variants lacking stress-responsive cis-elements (e.g., ABRE, G-box) to assess their role in GGP expression under drought or high-light conditions .
Q. What explains contradictory data on ascorbate levels when GGP is overexpressed in different plant species?
- Methodological Answer :
- Species-Specific Regulation : In Arabidopsis, GGP overexpression increases ascorbate by 2–3×, whereas tomato GGP mutants retain 34–50% ascorbate, suggesting compensatory pathways (e.g., recycling via D-galacturonate) .
- Feedback Inhibition : Ascorbate itself may suppress GGP activity; test this by supplementing exogenous ascorbate and measuring enzyme kinetics .
- Tissue-Specific Expression : Use RNA in situ hybridization or GFP-tagged GGP lines to compare expression patterns in photosynthetic vs. non-photosynthetic tissues .
Q. How do environmental stressors (e.g., salinity, light quality) modulate GDP-L-galactose metabolism, and what experimental designs control for confounding variables?
- Methodological Answer :
- Controlled Stress Trials : Expose plants (e.g., kiwifruit) to NaCl gradients or monochromatic light (red/blue LEDs) and measure GGP mRNA levels via qPCR with normalization to ACTIN .
- Metabolite Profiling : Pair transcriptomic data with targeted metabolomics (GC-MS for sugars, LC-MS for ascorbate) to identify rate-limiting steps under stress .
- Multivariate Analysis : Use PCA or clustering to disentangle stress-specific effects from growth-stage variability .
Data Contradiction Analysis
Q. Why do some studies report minimal ascorbate changes despite altered GGP activity?
- Methodological Insights :
- Enzyme Isoforms : In species with multiple GGP isoforms (e.g., VTC2 and VTC5 in Arabidopsis), redundancy may buffer phenotypic effects. Use isoform-specific knockouts/RNAi lines .
- Post-Translational Regulation : Test for phosphorylation or ubiquitination of GGP via immunoprecipitation and Western blotting under varying redox conditions .
- Compartmentalization : Subcellular localization (e.g., plastid vs. cytosol) may limit substrate accessibility; employ fractionation assays with GFP-tagged GGP .
Experimental Design Considerations
Q. What controls are essential when studying GDP-L-galactose-related pathways in transgenic plants?
- Best Practices :
- Wild-Type Isolines : Use transgenic and wild-type plants grown in identical conditions to isolate genetic effects .
- Null Segregants : Include progeny lacking the transgene to rule out tissue culture artifacts .
- Internal Standards : Spike samples with stable isotope-labeled GDP-L-galactose (e.g., ^13^C-GDP-L-galactose) for LC-MS quantification accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
